N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine
Description
N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a phenyl group at position 5 of the pyrazole ring and a dimethyl-substituted amine group at position 3.
Properties
CAS No. |
30120-50-4 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,N-dimethyl-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-8-10(12-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) |
InChI Key |
YRALYBXNEPWFFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with acetylacetone, followed by methylation using dimethyl sulfate . The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the same basic steps as laboratory synthesis but is scaled up and optimized for efficiency. Catalysts and solvents are carefully chosen to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding pyrazole oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkylated pyrazole derivatives.
Scientific Research Applications
N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s effects on biological pathways are mediated through its ability to modulate signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine with structurally related pyrazole and heterocyclic amines, focusing on synthesis, substituent effects, and physicochemical properties.
Substituent Position and Identity
Key structural variations include:
- Position of substituents : The phenyl group at position 5 distinguishes the target compound from analogs like N,N3-dimethyl-1-phenyl-1H-pyrazol-5-amine (phenyl at position 1) .
- Amine substitution: The dimethylamine group at position 3 contrasts with primary amines (e.g., 3-phenyl-1H-pyrazol-5-amine) or mono-methylated derivatives (e.g., N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) .
Physicochemical Properties
Table 1: Comparative Data for Pyrazole Derivatives
Notes:
- Lipophilicity : Tertiary amines (e.g., N,N-dimethyl derivatives) exhibit higher lipophilicity than primary amines, impacting solubility and membrane permeability .
- Hydrogen bonding : Primary amines (e.g., 3-phenyl-1H-pyrazol-5-amine) participate in hydrogen bonding, influencing crystallinity and melting points .
Structural Analysis Techniques
Crystallographic methods (e.g., SHELX software ) and spectral tools (e.g., $^1$H-NMR, IR) are critical for confirming substituent positions and hydrogen-bonding patterns . For example, N,1,3-Trimethyl-1H-pyrazol-5-amine was characterized via $^13$C-NMR and elemental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
